4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic compound recognized for its potential therapeutic applications. It was initially synthesized by Russian scientists in the 1970s and has since gained attention in various scientific studies due to its unique chemical structure and biological activities. The compound is classified under piperidine derivatives, which are known for their diverse pharmacological properties.
The compound's IUPAC name is 4-{2-[(2,4-dichlorobenzyl)oxy]ethyl}piperidine hydrochloride, and it is identified by the CAS number 1219971-98-8. It falls within the category of heterocyclic compounds, specifically piperidines, which are characterized by a six-membered ring containing one nitrogen atom. This compound is often utilized in research settings to explore its potential uses in medicinal chemistry and biological applications .
The synthesis of 4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves a multi-step process:
In industrial settings, large-scale production may involve optimizing reaction conditions such as temperature and pressure to maximize yield and purity. This often includes using solvents like ethanol or methanol and employing techniques like continuous flow synthesis for efficiency .
The molecular formula of 4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride is C₁₄H₁₉Cl₂N O·HCl. The compound features a piperidine ring substituted with a 2-(2,4-dichlorobenzyl)oxyethyl group.
4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride can engage in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific biological targets such as receptors or enzymes. This interaction can modulate various biological pathways that are crucial for its potential therapeutic effects.
Research indicates that this compound may influence neurotransmitter systems or exhibit antimicrobial properties through its structural features that allow for selective binding to target sites in biological systems .
The compound exhibits irritant properties; therefore, appropriate safety measures should be taken when handling it .
4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride has a variety of scientific applications:
This compound continues to be an area of interest within medicinal chemistry and pharmacology due to its unique structure and potential applications in drug development.
The synthesis of 4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride (CAS 1220036-73-6) employs strategically designed multi-step sequences to construct its complex molecular architecture. The core structural features include: (1) a piperidine ring providing the basic nitrogen functionality, (2) a 2-oxyethyl linker enabling conformational flexibility, and (3) a 2,4-dichlorobenzyl moiety conferring lipophilicity and stereoelectronic properties. The molecular formula is C₁₄H₂₀Cl₃NO with a molecular weight of 324.67 g/mol, as confirmed by analytical data [1].
Two principal synthetic approaches dominate the literature:
Reductive Amination Pathway: This method involves the condensation of 4-(2-hydroxyethyl)piperidine with 2,4-dichlorobenzaldehyde under azeotropic conditions to form an imine intermediate, followed by reduction using sodium borohydride in methanol. The resulting secondary amine undergoes hydrochloride salt formation in ethyl acetate to yield the target compound. This route typically achieves 65-78% overall yield with >95% purity after crystallization [3].
Epoxide Ring-Opening Strategy: A more innovative approach utilizes 4-vinylpyridine as the starting material, which undergoes Michael addition with benzhydrol under basic catalysis (sodium methoxide) to install the ether linkage. Subsequent pyridinium salt formation (using benzyl bromide) and stereoselective reduction (sodium borohydride) generates the piperidine framework. Final N-debenzylation via carbamate formation and hydrolysis delivers the free base, which is converted to the hydrochloride salt. This method enables better stereocontrol but involves more synthetic steps [3].
Table 1: Key Synthetic Methods and Performance Metrics
Synthetic Method | Key Reagents/Conditions | Intermediate | Yield (%) | Purity (%) |
---|---|---|---|---|
Reductive Amination | NaBH₄, MeOH, 0°C→RT, 12h | Imine derivative | 78 | >95 |
Epoxide Ring-Opening | NaOMe, benzhydrol, 80°C, 24h | Pyridinium salt | 65 | 92 |
Catalytic Hydrogenation | Pd/C, H₂ (50 psi), EtOH, 24h | N-benzyl intermediate | 82 | 98 |
Recent innovations include heterogeneous catalytic hydrogenation methods employing ruthenium or nickel silicide catalysts under mild conditions (50°C, 20 bar H₂), which provide superior diastereoselectivity (>95% de) for cis-isomers when applied to substituted precursors [2]. Microwave-assisted synthesis has also reduced reaction times for the etherification step from 12 hours to 45 minutes while maintaining yields at 75±3% [3].
A critical evaluation of synthetic methodologies reveals significant trade-offs between efficiency, stereoselectivity, scalability, and environmental impact.
Reductive Amination vs. Epoxide Ring-OpeningThe reductive amination route offers superior atom economy (78% vs. 52%) and fewer synthetic steps (3 vs. 6), making it preferable for industrial-scale production. However, it provides limited control over stereochemistry, yielding approximately 85:15 cis-trans mixtures at the piperidine ring. The epoxide approach enables stereoselective generation of the trans-isomer (>95% de) via substrate-controlled reduction but requires expensive chromatographic separations and generates stoichiometric metal waste [3].
Catalytic Hydrogenation InnovationsAdvanced hydrogenation methodologies using Ru(acac)₃ with chiral diphosphine ligands achieve enantiomeric excesses >90% for asymmetric reductions. Heterogeneous cobalt catalysts on titanium nanoparticles facilitate hydrogenation in water, eliminating acidic conditions that promote dechlorination. Palladium-catalyzed hydrogenation enables chemoselective reduction in the presence of sensitive functional groups, as demonstrated in the synthesis of structurally related dopamine transporter inhibitors [2].
Process Economics and Environmental ImpactThe E-factor analysis reveals substantial differences:
The higher E-factor for the epoxide route stems from extensive solvent use in purification and metal-containing waste streams. Life-cycle assessment identifies energy-intensive steps: cryogenic reactions in reductive amination (-20°C) account for 35% of total energy consumption, while high-temperature etherification (110°C) dominates energy use in the epoxide route [1] [2].
Table 3: Synthetic Route Comparison
Parameter | Reductive Amination | Epoxide Ring-Opening | Catalytic Hydrogenation |
---|---|---|---|
Steps | 3 | 6 | 4 |
Overall Yield | 78% | 42% | 85% |
Cis:Trans Ratio | 85:15 | 10:90 | 95:5 |
Purity (After Workup) | 95% | 92% | 99% |
Cost (USD/kg Product) | $1,200 | $4,500 | $2,100 |
PMI (Process Mass Intensity) | 28 | 65 | 18 |
Specialized Equipment | None | High-pressure reactor | Catalyst recovery system |
Future development should focus on continuous-flow hydrogenation to enhance mass transfer and catalytic efficiency, potentially reducing reaction times by 70%. Biocatalytic approaches using imine reductases (IREDs) or transaminases offer opportunities for enantioselective synthesis under ambient conditions, though substrate scope limitations currently hinder implementation [2] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: